![molecular formula C15H19N3O2 B12533892 4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile CAS No. 821777-09-7](/img/structure/B12533892.png)
4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile typically involves a multi-step process. One common method includes the nitration of benzonitrile followed by the introduction of the cyclohexylethylamino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The subsequent amination step involves the reaction of the nitrobenzonitrile intermediate with 2-cyclohexylethylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products
Reduction: 4-[(2-Cyclohexylethyl)amino]-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile exerts its effects is largely dependent on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclohexylethylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Cyclohexylethyl)amino]-2-aminobenzonitrile: A reduction product of the original compound with similar structural features but different reactivity.
N-(2-cyclohexylethyl)-N’-(4-methylbenzyl)ethanediamide: Another compound with a cyclohexylethylamino group but different functional groups and applications.
Uniqueness
4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile is unique due to the combination of its nitro and benzonitrile groups, which confer distinct reactivity and potential for diverse applications. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
CAS No. |
821777-09-7 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-(2-cyclohexylethylamino)-2-nitrobenzonitrile |
InChI |
InChI=1S/C15H19N3O2/c16-11-13-6-7-14(10-15(13)18(19)20)17-9-8-12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2 |
InChI Key |
ZAQWZRHLJDQCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCNC2=CC(=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)
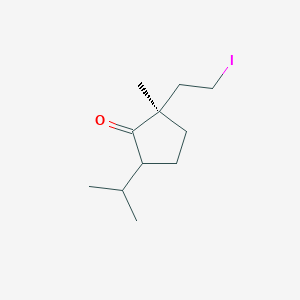
![1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-](/img/structure/B12533832.png)
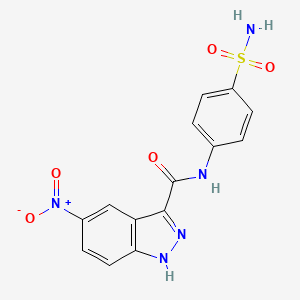
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)

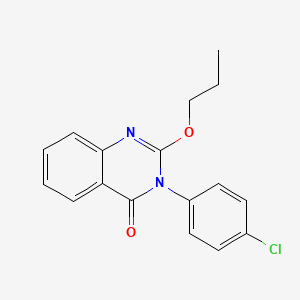
![{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol](/img/structure/B12533866.png)
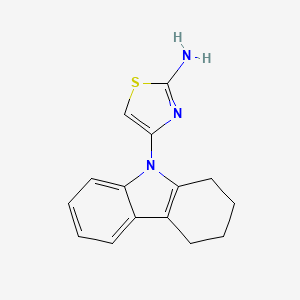
![Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12533879.png)
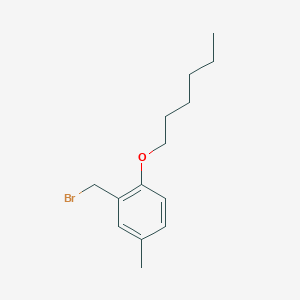

![Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]-](/img/structure/B12533897.png)
